molecular formula C24H31NO6 B1143383 Acehytisine CAS No. 1394-48-5

Acehytisine

Cat. No.: B1143383
CAS No.: 1394-48-5
M. Wt: 429.5 g/mol
InChI Key: OGNUSOJAYIHLNS-UVXYKNMHSA-N
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Description

The compound [(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate is a complex organic molecule with a unique heptacyclic structure. It is characterized by multiple stereocenters and functional groups, including hydroxyl, acetoxy, and methylidene groups. This compound is of significant interest in the fields of medicinal chemistry and natural product synthesis due to its intricate structure and potential biological activities .

Properties

CAS No.

1394-48-5

Molecular Formula

C24H31NO6

Molecular Weight

429.5 g/mol

IUPAC Name

[(1S,3S,5R,8S,9R,10R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate

InChI

InChI=1S/C24H31NO6/c1-10-5-22-8-14-17-21(4)6-13(30-11(2)26)7-23(17)18(22)16(28)15(10)19(31-12(3)27)24(22,29)20(23)25(14)9-21/h13-20,28-29H,1,5-9H2,2-4H3/t13-,14-,15+,16+,17+,18+,19+,20-,21-,22+,23-,24-/m0/s1

InChI Key

OGNUSOJAYIHLNS-UVXYKNMHSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@]2(CN3[C@@H]4[C@H]2[C@]5(C1)[C@H]3[C@]6([C@@H]([C@H]7[C@H]([C@@H]5[C@]6(C4)CC7=C)O)OC(=O)C)O)C

Canonical SMILES

CC(=O)OC1CC2(CN3C4C2C5(C1)C3C6(C(C7C(C5C6(C4)CC7=C)O)OC(=O)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of catalysts, optimized reaction conditions, and purification techniques to isolate the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones, while reduction of double bonds may yield saturated hydrocarbons .

Scientific Research Applications

[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate: has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: This can modulate their activity and influence cellular processes.

    Altering gene expression: The compound may affect the transcription of certain genes, leading to changes in protein synthesis.

    Interacting with cellular membranes: This can affect membrane fluidity and signaling pathways

Comparison with Similar Compounds

[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate: can be compared with other similar compounds, such as:

The uniqueness of [(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties .

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